molecular formula C12H14O2 B13203701 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde

7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde

Cat. No.: B13203701
M. Wt: 190.24 g/mol
InChI Key: WVMRSPYFGNDWOQ-UHFFFAOYSA-N
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Description

7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C12H14O2 It is a derivative of naphthalene, featuring a methoxy group at the 7th position and an aldehyde group at the 2nd position of the tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 7-methoxy-1,2,3,4-tetrahydronaphthalene.

    Oxidation: The methoxy-tetrahydronaphthalene undergoes oxidation to introduce the aldehyde group at the 2nd position. Common oxidizing agents used include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.

    Reduction: 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy group may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1,2,3,4-tetrahydronaphthalene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    7-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde: Features a hydroxy group instead of a methoxy group, which can alter its chemical properties and reactivity.

Uniqueness

7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde is unique due to the presence of both a methoxy and an aldehyde group on the tetrahydronaphthalene ring. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in research and industry.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde

InChI

InChI=1S/C12H14O2/c1-14-12-5-4-10-3-2-9(8-13)6-11(10)7-12/h4-5,7-9H,2-3,6H2,1H3

InChI Key

WVMRSPYFGNDWOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC(C2)C=O)C=C1

Origin of Product

United States

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